molecular formula C8H6BrF3OS B6268700 1-(bromomethyl)-3-trifluoromethanesulfinylbenzene CAS No. 1263285-70-6

1-(bromomethyl)-3-trifluoromethanesulfinylbenzene

Cat. No.: B6268700
CAS No.: 1263285-70-6
M. Wt: 287.1
InChI Key:
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Description

1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethanesulfinyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-3-trifluoromethanesulfinylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-trifluoromethanesulfinylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H₂SO₄). The reaction is carried out under controlled temperature conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.

    Oxidation: The trifluoromethanesulfinyl group can undergo oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the trifluoromethanesulfinyl group to a trifluoromethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products:

    Nucleophilic Substitution: Formation of azide or ether derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of trifluoromethyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene finds applications in various fields of scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-trifluoromethanesulfinylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The trifluoromethanesulfinyl group can participate in redox reactions, influencing the compound’s overall reactivity and stability. These interactions are crucial in the compound’s role as an intermediate in various synthetic pathways.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-2-trifluoromethanesulfinylbenzene
  • 1-(Bromomethyl)-4-trifluoromethanesulfinylbenzene
  • 1-(Chloromethyl)-3-trifluoromethanesulfinylbenzene

Comparison: 1-(Bromomethyl)-3-trifluoromethanesulfinylbenzene is unique due to the specific positioning of the bromomethyl and trifluoromethanesulfinyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the 3-positioned compound may exhibit different steric and electronic effects, impacting its suitability for specific synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-trifluoromethanesulfinylbenzene involves the introduction of a bromomethyl group and a trifluoromethanesulfinyl group onto a benzene ring.", "Starting Materials": [ "Benzene", "Bromomethane", "Trifluoromethanesulfinyl chloride", "Aluminum chloride", "Sodium bicarbonate", "Diethyl ether", "Water" ], "Reaction": [ "Benzene is first treated with aluminum chloride to generate the electrophilic benzene intermediate.", "Bromomethane is then added to the reaction mixture to introduce the bromomethyl group onto the benzene ring.", "The resulting intermediate is then treated with trifluoromethanesulfinyl chloride in the presence of aluminum chloride to introduce the trifluoromethanesulfinyl group onto the benzene ring.", "The reaction mixture is then quenched with sodium bicarbonate and extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous magnesium sulfate.", "The solvent is then removed under reduced pressure to yield the desired product, 1-(bromomethyl)-3-trifluoromethanesulfinylbenzene." ] }

CAS No.

1263285-70-6

Molecular Formula

C8H6BrF3OS

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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